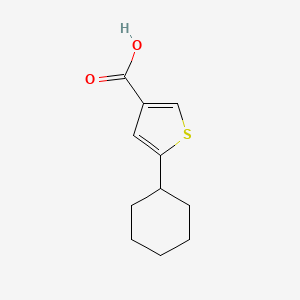

5-Cyclohexylthiophene-3-carboxylic acid

Description

Overview of Thiophene (B33073) Heterocycles in Synthetic and Materials Chemistry

Thiophene is a five-membered heterocyclic compound featuring a sulfur atom within an aromatic ring. numberanalytics.comderpharmachemica.com This structure, with the molecular formula C₄H₄S, is considered aromatic due to the delocalization of six π-electrons, which imparts significant stability. numberanalytics.com Thiophenes and their derivatives are cornerstone molecules in medicinal chemistry and materials science. derpharmachemica.comproquest.com Their unique electronic properties and reactivity make them attractive scaffolds for constructing complex molecules. numberanalytics.com

In the realm of medicinal chemistry, the thiophene nucleus is a privileged scaffold found in numerous pharmacologically active compounds, demonstrating a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. proquest.comchemimpex.comingentaconnect.comnih.gov Several commercial drugs incorporate the thiophene moiety, highlighting its importance in drug design and development. proquest.com In materials science, thiophenes are fundamental units for the production of conductive polymers and organic semiconductors, which are crucial for developing advanced electronic devices and energy storage solutions. numberanalytics.comchemimpex.com

Significance of Carboxylic Acid Functionality in Organic Synthesis

The carboxylic acid group (–COOH) is one of the most important functional groups in organic chemistry. byjus.com Its structure, containing a carbonyl (C=O) and a hydroxyl (–OH) group, allows for strong hydrogen bonding, which typically results in higher boiling points compared to analogous compounds. byjus.commasterorganicchemistry.com Carboxylic acids are Brønsted-Lowry acids as they can donate a proton, forming a resonance-stabilized carboxylate anion. wikipedia.org

This functional group is a versatile handle in organic synthesis, enabling a wide range of chemical transformations. cymitquimica.com It can be readily converted into various derivatives, such as esters (via Fischer esterification), amides, acid anhydrides, and acyl halides. masterorganicchemistry.comwikipedia.org This derivatization capability is crucial for building more complex molecular architectures. chemimpex.comstudysmarter.co.uk In drug development, the carboxylic acid group plays a key role in modulating a molecule's solubility and its ability to interact with biological targets through electrostatic interactions and hydrogen bonding. researchgate.net Consequently, this group is present in a multitude of marketed drugs, including widely used anti-inflammatory agents and antibiotics. researchgate.net

Contextualization of 5-Substituted Thiophene-3-carboxylic Acids within Heterocyclic Chemistry

Thiophene-3-carboxylic acid serves as a parent structure for a vast family of derivatives where substituents can be introduced at various positions on the thiophene ring. chemimpex.comontosight.ai Substitution at the 5-position, in particular, allows for the systematic modification of the molecule's steric and electronic properties. The nature of the substituent—whether it is electron-donating or electron-withdrawing, bulky or compact—can significantly influence the compound's reactivity, physical properties, and biological activity.

For instance, the synthesis of various 5-substituted thiophene-2-carboxylic acids has been explored for applications ranging from insecticides to potential pharmaceuticals. beilstein-journals.orgnih.gov The introduction of different groups like methyl, ethyl, bromo, chloro, or nitro at the 5-position of a thiophene carboxylic acid core creates a library of compounds with distinct characteristics, providing a basis for structure-activity relationship (SAR) studies. synquestlabs.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.gov

Below is a table detailing the basic properties of the target compound, 5-Cyclohexylthiophene-3-carboxylic acid.

| Property | Value |

| CAS Number | 13191-44-1 |

| Molecular Formula | C₁₁H₁₄O₂S |

| Synonyms | 5-Cyclohexyl-3-thiophenecarboxylic acid |

The following interactive table compares several 5-substituted thiophene-3-carboxylic acids, illustrating the diversity of this chemical class.

| Substituent at 5-position | Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Cyclohexyl | This compound | 13191-44-1 | C₁₁H₁₄O₂S | 210.30 |

| Methyl | 5-Methylthiophene-3-carboxylic acid | 19156-50-4 | C₆H₆O₂S | 142.18 |

| Ethyl | 5-Ethylthiophene-3-carboxylic acid | 19156-51-5 | C₇H₈O₂S | 156.20 |

| Bromo | 5-Bromothiophene-3-carboxylic acid | 100523-84-0 | C₅H₃BrO₂S | 207.05 |

| Nitro | 5-Nitrothiophene-3-carboxylic acid | 40357-96-8 | C₅H₃NO₄S | 173.15 |

Research Gaps and Motivations for Investigating this compound

While the broader class of substituted thiophene carboxylic acids is well-documented, specific and in-depth research into this compound appears to be limited. The available information primarily identifies it as a commercially available chemical building block without extensive characterization or application studies in peer-reviewed literature. biosynth.com

This represents a clear research gap. The motivation to investigate this particular compound stems from the unique properties the cyclohexyl group may confer. As a bulky, non-polar, aliphatic substituent, the cyclohexyl ring is expected to significantly influence the molecule's physical properties, such as its solubility, lipophilicity, and crystal packing. These modifications could, in turn, affect its potential applications. For example, in medicinal chemistry, increased lipophilicity can alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In materials science, the bulky group could disrupt π-stacking in polymers, affecting their electronic properties. A thorough investigation into the synthesis, characterization, and potential applications of this compound is therefore warranted to unlock its potential and expand the chemical space of functionalized thiophene derivatives.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCCTDMPNWUNBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Cyclohexylthiophene 3 Carboxylic Acid

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 5-cyclohexylthiophene-3-carboxylic acid identifies two primary bond disconnections that lead to logical synthetic routes. The first disconnection is the carbon-carbon bond between the C-5 position of the thiophene (B33073) ring and the cyclohexyl group. The second is the bond between the C-3 position and the carboxylic acid group.

This analysis suggests two main forward synthetic strategies:

Pathway A : This route involves the initial synthesis or acquisition of a thiophene-3-carboxylic acid derivative. The cyclohexyl group is then introduced at the C-5 position in a subsequent step. This approach is advantageous as the electron-withdrawing carboxyl group at the C-3 position deactivates the adjacent C-4 position and directs incoming electrophiles or coupling partners to the desired C-5 position.

Pathway B : This alternative strategy begins with a 2-cyclohexylthiophene intermediate. The carboxylic acid group is then introduced at the C-3 position. This often involves metallation of the C-3 position followed by quenching with carbon dioxide.

Pathway C : A third, more convergent approach involves the construction of the thiophene ring from acyclic precursors that already contain the necessary carbon skeletons for the cyclohexyl and carboxylate moieties.

Pathway A is often preferred due to the regiochemical control offered by the existing carboxylic acid group.

Synthesis of Thiophene-3-carboxylic Acid Core Precursors and Building Blocks

The successful execution of Pathway A relies on the efficient preparation of the thiophene-3-carboxylic acid core. This involves forming the heterocyclic ring system and incorporating the acid functionality.

Several classical and modern methods are available for constructing the thiophene ring. The choice of method depends on the availability of starting materials and the desired substitution pattern.

Paal-Knorr Thiophene Synthesis : This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. derpharmachemica.compharmaguideline.comorganic-chemistry.org

Gewald Aminothiophene Synthesis : The Gewald reaction is a multicomponent reaction that typically yields 2-aminothiophenes from an α-methylene ketone, an activated nitrile, and elemental sulfur. derpharmachemica.compharmaguideline.com While it does not directly produce the target structure, the resulting aminothiophene can sometimes be chemically modified in subsequent steps.

Fiesselmann Thiophene Synthesis : This synthesis provides a versatile route to substituted thiophenes. One variation involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters, which can yield 3-hydroxy-2-thiophenecarboxylic acid derivatives after treatment with a base. derpharmachemica.com

| Synthetic Method | Key Starting Materials | Typical Reagents | Key Features |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide (P4S10), Lawesson's reagent | Direct cyclization to form the thiophene core. derpharmachemica.compharmaguideline.com |

| Gewald Synthesis | α-Methylene ketone, activated nitrile | Elemental sulfur (S8), base (e.g., morpholine) | Multicomponent reaction leading to 2-aminothiophenes. derpharmachemica.com |

| Fiesselmann Synthesis | Thioglycolic acid derivatives, α,β-acetylenic esters | Base (e.g., sodium ethoxide) | Leads to highly functionalized thiophenes. derpharmachemica.com |

The carboxylic acid group can be introduced onto a pre-formed thiophene ring, most commonly via metallation followed by carboxylation. For instance, 3-bromothiophene (B43185) can be treated with a strong base like n-butyllithium to form 3-lithiothiophene, which is then reacted with solid carbon dioxide (dry ice) followed by an acidic workup to yield thiophene-3-carboxylic acid. beilstein-journals.org

In many synthetic sequences, the acidic proton of the carboxylic acid can interfere with subsequent reactions, particularly those involving organometallic reagents. youtube.com Therefore, it is often necessary to "protect" this group by converting it into a less reactive derivative, such as an ester. youtube.comlibretexts.org

Common protecting groups for carboxylic acids include:

Methyl or Ethyl Esters : Formed via Fischer esterification with methanol (B129727) or ethanol (B145695) under acidic catalysis. They are typically removed by acid- or base-catalyzed hydrolysis. libretexts.org

Benzyl (B1604629) Esters : Introduced by reacting the carboxylic acid with benzyl alcohol. A key advantage is their removal under mild conditions via hydrogenolysis. libretexts.org

tert-Butyl Esters : Formed by reacting the acid with isobutylene. These are stable to many nucleophilic and basic conditions but are easily removed with acid. libretexts.org

| Protecting Group (Ester) | Introduction Method | Removal (Deprotection) Conditions | Key Advantage |

|---|---|---|---|

| Methyl/Ethyl | Acid-catalyzed reaction with corresponding alcohol (e.g., H2SO4, MeOH) | Acid or base hydrolysis (e.g., HCl or NaOH) | Simple and cost-effective. libretexts.org |

| Benzyl (Bn) | Reaction with benzyl alcohol | Hydrogenolysis (H2, Pd/C) | Mild, neutral deprotection conditions. libretexts.org |

| tert-Butyl (tBu) | Acid-catalyzed reaction with isobutylene | Acidic conditions (e.g., trifluoroacetic acid) | Stable to bases and nucleophiles. libretexts.org |

Introduction of the Cyclohexyl Moiety at the C-5 Position

With the thiophene-3-carboxylic acid core (typically in its protected ester form) in hand, the final key step is the installation of the cyclohexyl group at the C-5 position.

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds with aromatic systems. mt.com Thiophene is an electron-rich heterocycle that readily undergoes electrophilic substitution, with a strong preference for the C-2 and C-5 positions. pharmaguideline.comstackexchange.comechemi.com In the case of a 3-substituted thiophene ester, the C-5 position is sterically accessible and electronically favored for substitution.

The reaction involves treating the thiophene substrate with an alkylating agent, such as cyclohexyl chloride or cyclohexene (B86901), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or boron trifluoride (BF₃). mt.comgoogle.com However, traditional Friedel-Crafts reactions with thiophenes can be complicated by the instability of the thiophene ring in the presence of strong Lewis acids, which can lead to side reactions and polymerization. google.com Milder catalysts or alternative conditions are often sought to improve yields. asianpubs.org

Modern palladium-catalyzed cross-coupling reactions offer a highly efficient and regioselective alternative for introducing the cyclohexyl group. These methods typically involve the reaction of a 5-halothiophene derivative with an organometallic cyclohexyl reagent.

Suzuki Coupling : This powerful reaction involves the coupling of a 5-bromo- or 5-iodothiophene-3-carboxylate with cyclohexylboronic acid or its esters in the presence of a palladium catalyst and a base. rsc.orgmdpi.com The Suzuki reaction is known for its high functional group tolerance and generally mild reaction conditions. nih.gov

Stille Coupling : In a Stille coupling, a 5-halothiophene is reacted with a cyclohexyltrialkylstannane reagent, catalyzed by a palladium complex. This method is also compatible with a wide range of functional groups, including esters. mdpi.com

Kumada Coupling : This reaction utilizes a Grignard reagent. A 5-bromothiophene-3-carboxylate can be coupled with cyclohexylmagnesium bromide using a nickel or palladium catalyst. mdpi.com

| Cross-Coupling Method | Thiophene Substrate | Cyclohexyl Reagent | Typical Catalyst System |

|---|---|---|---|

| Suzuki Coupling | 5-Bromo or 5-Iodo derivative | Cyclohexylboronic acid | Pd(PPh3)4 or Pd(OAc)2 with a phosphine (B1218219) ligand, and a base (e.g., K2CO3) rsc.orgnih.gov |

| Stille Coupling | 5-Bromo or 5-Iodo derivative | Cyclohexylstannane | Pd(PPh3)4 or other Pd(0) complexes. mdpi.com |

| Kumada Coupling | 5-Bromo derivative | Cyclohexylmagnesium bromide (Grignard) | Ni(dppp)Cl2 or Pd catalysts. mdpi.com |

Regioselectivity Considerations in Substitution Reactions

The synthesis of a disubstituted thiophene like this compound requires precise control over the position of incoming substituents, a concept known as regioselectivity. The thiophene ring has two distinct positions for substitution: the α-positions (2 and 5) and the β-positions (3 and 4). The α-positions are generally more reactive towards electrophiles due to the greater stabilization of the intermediate carbocation (the sigma complex or Wheland intermediate). nih.govacs.org

When a substituent is already present on the ring, it directs the position of the next substitution. The cyclohexyl group is an alkyl group, which is electron-donating and thus an activating group. Activators are typically ortho- and para-directors. libretexts.org In the context of a 3-substituted thiophene, the analogous positions are 2 and 5. Therefore, in the electrophilic substitution of 3-cyclohexylthiophene (B1363739), the incoming electrophile would be directed to the 2- and 5-positions.

The final regiochemical outcome is a balance of electronic and steric effects. nih.govacs.org

Electronic Effects : The electron-donating nature of the cyclohexyl group at the 3-position enriches the electron density at the 2- and 5-positions, making them more attractive to electrophiles.

Steric Effects : The bulky cyclohexyl group can hinder the approach of an electrophile to the adjacent 2-position. Consequently, substitution at the less hindered 5-position is often favored. The size of the incoming electrophile and the Vilsmeier reagent used in formylation reactions also plays a crucial role; larger reagents will preferentially attack the 5-position to avoid steric clash. researchgate.net

Studies on the formylation of 3-alkylthiophenes have shown that the ratio of 2-substitution to 5-substitution can be tuned by carefully selecting the formylating agent. researchgate.net For instance, smaller Vilsmeier reagents tend to favor substitution at the 2-position, while larger, planar aromatic Vilsmeier reagents favor the 5-position. researchgate.net This control is critical for a synthetic route that involves introducing a precursor to the carboxylic acid at the 5-position of a 3-cyclohexylthiophene starting material.

Functional Group Interconversions for Carboxylic Acid Formation

Once a suitable precursor functional group is installed at the desired position on the thiophene ring, it must be converted into a carboxylic acid. This process is known as a functional group interconversion. ub.eduslideshare.net Several reliable methods exist for this transformation.

Oxidation of Aldehydes or Alcohols : If a formyl group (aldehyde) is introduced onto the thiophene ring, it can be readily oxidized to a carboxylic acid. fiveable.mesolubilityofthings.com This is a common strategy where the thiophene is first formylated, and the resulting aldehyde is then subjected to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent are effective for this purpose. solubilityofthings.com Similarly, a primary alcohol can be oxidized to a carboxylic acid. fiveable.mesolubilityofthings.com

Carbonation of Organometallic Intermediates : A powerful and widely used method involves the reaction of an organometallic compound with carbon dioxide (CO₂). The synthesis first creates an organolithium or Grignard reagent by treating a halogenated thiophene (e.g., 5-bromo-2-cyclohexylthiophene) with an appropriate metal like n-butyllithium or magnesium. beilstein-journals.org This organometallic intermediate is a strong nucleophile that readily attacks the electrophilic carbon of CO₂, followed by an acidic workup to yield the carboxylic acid. beilstein-journals.org

Hydrolysis of Nitriles : A nitrile (cyano group) can serve as a precursor to a carboxylic acid. The nitrile can be introduced via nucleophilic substitution of a halide or through a Sandmeyer reaction. The nitrile is then hydrolyzed under either acidic or basic conditions to afford the carboxylic acid.

Palladium-Catalyzed Carbonylation : This method involves the reaction of a halo-thiophene with carbon monoxide (CO) in the presence of a palladium catalyst. beilstein-journals.org This reaction can be performed in a solvent system containing water to directly produce the carboxylic acid. beilstein-journals.org

Alternative Synthetic Routes and Their Comparative Analysis

Several distinct synthetic pathways can be envisioned for the preparation of this compound, each with its own advantages and disadvantages.

Route 1: Electrophilic Substitution of 2-Cyclohexylthiophene This route would begin with the Friedel-Crafts acylation or alkylation of thiophene to produce 2-cyclohexylthiophene. The next step would be to introduce a functional group at the 3-position. However, electrophilic substitution on a 2-alkylthiophene strongly favors the 5-position, making the introduction of a group at the 3-position difficult and resulting in low yields and isomeric mixtures. This makes the route generally inefficient.

Route 2: Functionalization of 3-Substituted Thiophenes A more regiochemically controlled approach starts with a pre-functionalized thiophene, such as 3-bromothiophene or 3-thiophenecarboxylic acid.

Pathway A (via Coupling) : Start with 3-bromothiophene. The first step would be the introduction of the carboxylic acid precursor at the 5-position, for example, through lithiation followed by formylation. The resulting 4-bromo-2-thiophenecarboxaldehyde (B41693) could then undergo a cross-coupling reaction (e.g., Suzuki or Kumada coupling) with a cyclohexyl organometallic reagent to install the cyclohexyl group. The final step would be the oxidation of the aldehyde to the carboxylic acid.

Pathway B (via Halogenation/Carboxylation) : An alternative starts with 3-cyclohexylthiophene (which can be synthesized from 3-bromothiophene and a cyclohexyl Grignard reagent). This intermediate would then undergo selective halogenation (e.g., bromination with NBS) at the 5-position. The resulting 2-bromo-4-cyclohexylthiophene is then converted to the carboxylic acid via lithiation and reaction with CO₂.

Route 3: Direct C-H Carboxylation Modern methods involving direct C-H activation and carboxylation with CO₂ offer a more atom-economical approach. mdpi.comresearchgate.net These reactions are often mediated by metal catalysts or strong bases. mdpi.comresearchgate.net While promising, achieving high regioselectivity on a substituted thiophene can be challenging, and the reaction may require high temperatures and pressures. mdpi.commdpi.com The mechanism often involves the cleavage of a C-H bond by a base, followed by the insertion of CO₂. researchgate.net

Comparative Analysis of Synthetic Routes

| Route/Pathway | Advantages | Disadvantages | Key Considerations |

| Route 1 | Uses readily available thiophene. | Poor regiocontrol for 3-substitution. | Low yield and difficult purification of isomers. |

| Route 2A | Good regiocontrol. | Multiple steps, use of expensive catalysts. | Compatibility of functional groups during coupling. |

| Route 2B | Good regiocontrol. | Requires low-temperature organometallic steps. | Strict anhydrous conditions needed for lithiation. |

| Route 3 | Atom economical, fewer steps. | Regioselectivity challenges, potentially harsh conditions. mdpi.com | Catalyst development is ongoing for selectivity. |

The lithiation route is often favored for its high yield, despite requiring specialized low-temperature equipment, while the Grignard route can be more practical for smaller-scale operations using standard equipment. beilstein-journals.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions is essential. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reagents.

For carboxylation reactions using CO₂, factors such as temperature and pressure significantly impact the yield. mdpi.com Studies on the direct carboxylation of thiophene have shown that both product yield and selectivity are highly dependent on these parameters.

Table: Effect of Reaction Parameters on Thiophene Carboxylation

| Parameter | Variation | Observation | Reference |

| Temperature | Increasing from 200°C to 300°C | Carboxylate yield generally improves. | mdpi.com |

| CO₂ Pressure | Increasing from 2 bar to 8 bar | Product yield increases, then decreases at higher pressures. | mdpi.com |

| Catalyst/Base | Use of different carboxylate salts | Cesium pivalate (B1233124) found to be a highly suitable base additive. | mdpi.com |

| Catalyst Loading | Lowering PdI₂ catalyst from 5 mol% to 1 mol% | Can still achieve good yields, though longer reaction times may be needed. | acs.org |

In palladium-catalyzed reactions, the choice of ligand is critical. For instance, in carbonylation reactions, the use of chelating diphosphine ligands like 1,3-bis(diphenylphosphino)propane (B126693) (DPPP) has been shown to be essential for successful conversion. beilstein-journals.org

Yield enhancement can also be achieved by:

Controlling Stoichiometry : Ensuring the optimal ratio of reactants and reagents.

Minimizing Side Reactions : For example, in lithiation reactions, maintaining very low temperatures (-60°C or below) is crucial to prevent side reactions and decomposition of the organolithium intermediate. beilstein-journals.org

Purification of Starting Materials : The purity of the initial thiophene source can dramatically affect catalyst performance and reaction conversion, as trace impurities like mercaptans can poison metal catalysts. acs.org

Methodologies for Purification and Isolation of the Compound

Following the chemical synthesis, a robust purification and isolation protocol is required to obtain this compound of high purity. The acidic nature of the target compound is often exploited in the purification process.

Aqueous Workup and Extraction : The crude reaction mixture is typically subjected to an aqueous workup. The carboxylic acid can be selectively extracted from an organic solvent (like ethyl acetate) into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). google.com The aqueous layer is then separated, and impurities remain in the organic layer. Acidification of the aqueous layer then precipitates the pure carboxylic acid, which can be collected by filtration.

Recrystallization : This is a primary technique for purifying solid organic compounds. The crude carboxylic acid is dissolved in a hot solvent or solvent mixture in which it has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the solvent. Water is a potential solvent for the recrystallization of some thiophenecarboxylic acids. google.com

Chromatography : For laboratory-scale purification or for separating complex mixtures, column chromatography is employed. nih.gov The crude product is passed through a stationary phase (commonly silica (B1680970) gel) using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate), which separates compounds based on their polarity. nih.gov

Drying and Characterization : After isolation, the purified product is thoroughly dried to remove residual solvent, often under vacuum. The identity and purity of the final compound are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point determination, and mass spectrometry. google.comgatech.edu

For volatile intermediates in the synthetic pathway, vacuum distillation can be an effective method of purification. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Cyclohexylthiophene-3-carboxylic acid, a combination of one-dimensional and multi-dimensional NMR experiments allows for unambiguous assignment of its proton (¹H) and carbon (¹³C) signals, confirmation of its connectivity, and investigation of its dynamic conformational properties. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the ¹H NMR spectrum, often between 10-12 ppm, due to its deshielded nature and hydrogen bonding. libretexts.org Protons on carbons adjacent to the carboxylic acid group are expected to resonate in the 2-3 ppm range. libretexts.org

Multi-dimensional NMR techniques are indispensable for assembling the molecular puzzle of this compound by mapping the correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this molecule, COSY would show correlations between the two adjacent protons on the thiophene (B33073) ring. It would also map out the entire spin system of the cyclohexyl ring, showing correlations between the methine proton at the point of attachment and the adjacent methylene (B1212753) protons, and subsequent correlations around the ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). researchgate.net Each C-H bond in the thiophene and cyclohexyl rings would produce a cross-peak, allowing for the direct assignment of each carbon atom that bears a proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net NOESY is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could show through-space correlations between the protons of the cyclohexyl ring and the proton on the C4 position of the thiophene ring, providing insight into the preferred rotational orientation of the cyclohexyl group relative to the thiophene ring. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| COOH | ~10-12 (broad s) | ~160-180 | H2, H4 → COOH | - |

| Thiophene-C2 | - | - | - | - |

| Thiophene-C3 | - | ~130-140 | - | - |

| Thiophene-H4 | ~7.5-8.0 (d) | ~125-130 | H4 → C2, C5, COOH | H4 ↔ Cyclohexyl-H2'/H6' |

| Thiophene-C5 | - | ~150-160 | - | - |

| Cyclohexyl-C1' | ~2.5-3.0 (m) | ~40-45 | H1' → Thiophene-C4, C5 | H1' ↔ Thiophene-H4 |

| Cyclohexyl-C2'/C6' | ~1.2-2.0 (m) | ~30-35 | H2'/H6' → C1', C3'/C5' | H2'/H6' ↔ Thiophene-H4 |

| Cyclohexyl-C3'/C5' | ~1.2-2.0 (m) | ~25-30 | H3'/H5' → C1', C2'/C6', C4' | - |

| Cyclohexyl-C4' | ~1.2-2.0 (m) | ~25-30 | H4' → C2'/C6', C3'/C5' | - |

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration and purity of a substance without the need for a specific reference standard of the analyte itself. researchgate.net The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of corresponding nuclei. By adding a known amount of an inert internal standard with a well-resolved signal, the absolute quantity of this compound in a sample can be accurately determined. This method is valuable for monitoring the progress of its synthesis, quantifying reaction yields, and assessing the purity of the final product with high precision.

The cyclohexyl group is not static; it undergoes a rapid "chair-chair" ring inversion at room temperature. Dynamic NMR spectroscopy is the ideal tool to study this process. nih.govcopernicus.org At room temperature, the ¹H and ¹³C NMR spectra show averaged signals for the axial and equatorial protons and carbons of the cyclohexyl ring. However, by lowering the temperature, this conformational exchange can be slowed down on the NMR timescale. Below a certain temperature (the coalescence temperature), separate signals for the axial and equatorial conformers can be resolved. nih.gov Analyzing the spectra at different temperatures allows for the determination of key thermodynamic and kinetic parameters, such as the energy barrier (ΔG‡) for the ring inversion and the equilibrium constant between the two chair conformations.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

The carboxylic acid functional group gives rise to some of the most characteristic bands in an IR spectrum. spectroscopyonline.com Due to strong intermolecular hydrogen bonding, which leads to the formation of cyclic dimers, the O-H stretching vibration is observed as a very broad and intense absorption band spanning a wide range, typically from 2500 to 3300 cm⁻¹. orgchemboulder.com This broad feature often overlaps with the C-H stretching vibrations. orgchemboulder.com

The carbonyl (C=O) stretching vibration of the carboxylic acid group results in a strong, sharp absorption band. spectroscopyonline.com For saturated aliphatic carboxylic acids, this band typically appears in the range of 1700-1725 cm⁻¹. echemi.com The position of this band is sensitive to the electronic environment and physical state of the sample.

Beyond the carboxylic acid group, the IR and Raman spectra will display a series of bands in the fingerprint region (below 1600 cm⁻¹) that are characteristic of the thiophene and cyclohexyl structures.

Thiophene Ring: The thiophene ring has several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. iosrjournals.org The C=C stretching vibrations of the aromatic ring are expected in the 1350-1530 cm⁻¹ region. iosrjournals.org The C-S stretching modes of the thiophene ring are generally weaker and found at lower frequencies, often in the 630-710 cm⁻¹ range. jchps.com

Cyclohexyl Moiety: The cyclohexyl group contributes characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). acs.org Other key vibrations include the CH₂ scissoring mode around 1450 cm⁻¹ and various CH₂ rocking and twisting modes at lower wavenumbers. royalsocietypublishing.orgustc.edu.cn The carbon skeleton of the cyclohexane (B81311) ring also has characteristic breathing and deformation modes. royalsocietypublishing.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | Characteristic of H-bonded dimer. orgchemboulder.com |

| C-H stretch (Thiophene) | 3050 - 3150 | Medium-Weak | Aromatic C-H stretch. iosrjournals.org |

| C-H stretch (Cyclohexyl) | 2850 - 2960 | Strong | Aliphatic C-H asymmetric and symmetric stretches. acs.org |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Very Strong, Sharp | Position depends on dimerization and conjugation. echemi.com |

| C=C stretch (Thiophene) | 1350 - 1530 | Medium-Strong | Multiple bands expected for the aromatic ring. iosrjournals.org |

| CH₂ bend (Cyclohexyl) | ~1450 | Medium | Scissoring vibration. ustc.edu.cn |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong | Coupled with O-H in-plane bending. orgchemboulder.com |

| O-H bend (out-of-plane) | 900 - 960 | Medium, Broad | Characteristic wag of H-bonded dimer. spectroscopyonline.com |

| C-S stretch (Thiophene) | 630 - 710 | Weak-Medium | Characteristic of the thiophene ring. jchps.com |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry serves as a cornerstone in the structural elucidation of organic molecules. For this compound, a combination of high-resolution and tandem mass spectrometry techniques would be instrumental in confirming its elemental composition and mapping its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

An experimental determination of the exact mass via HRMS would be crucial to unequivocally confirm this molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₂S |

| Monoisotopic Mass | 210.07146 Da |

| [M+H]⁺ Adduct m/z | 211.07874 |

| [M+Na]⁺ Adduct m/z | 233.06068 |

| [M-H]⁻ Adduct m/z | 209.06418 |

Data sourced from predicted values as specific experimental data is not available in the searched literature. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides valuable insights into the structure of a molecule by analyzing its fragmentation patterns. Although no specific MS/MS studies for this compound have been reported, the expected fragmentation pathways can be predicted based on the known behavior of carboxylic acids and thiophene derivatives.

Key fragmentation processes would likely include:

Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation pathway for carboxylic acids.

Loss of the Cyclohexyl Group: Cleavage of the bond between the thiophene ring and the cyclohexyl group could result in the loss of a cyclohexyl radical (C₆H₁₁) or cyclohexene (B86901) (C₆H₁₀).

Ring Opening: The thiophene ring itself could undergo fragmentation, although this is generally less favorable than the loss of substituents.

The analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the different structural motifs within the molecule.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to study the electronic transitions and photophysical properties of molecules. For this compound, the thiophene ring and the carboxylic acid group constitute the primary chromophores.

No specific experimental UV-Vis or fluorescence spectra for this compound were found in the available literature. However, based on the structure, it is anticipated that the compound would exhibit absorption in the ultraviolet region, characteristic of substituted thiophenes. The presence of the cyclohexyl group, being an alkyl substituent, is not expected to significantly shift the absorption maxima compared to simpler alkyl-substituted thiophene carboxylic acids. The carboxylic acid group can influence the electronic transitions, and the absorption spectrum may be sensitive to the pH of the medium due to the protonation state of the carboxylate.

Fluorescence properties are less predictable without experimental data. While some thiophene derivatives are known to be fluorescent, the quantum yield can be highly dependent on the nature and position of the substituents. Further experimental investigation would be necessary to characterize the absorption and emission properties of this specific compound.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Unit Cell Parameters

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases. Therefore, no experimental data on its unit cell parameters or crystal system is available.

A successful single-crystal X-ray diffraction experiment would yield the precise spatial coordinates of all atoms in the asymmetric unit, defining the molecule's conformation in the solid state. It would also reveal the parameters of the unit cell (a, b, c, α, β, γ) and the space group, which describe the symmetry and repeating pattern of the crystal lattice.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H...X Interactions)

In the absence of a crystal structure, the intermolecular interactions that are likely to be present in the solid state of this compound can be inferred from its molecular structure. The key functional groups—the carboxylic acid, the thiophene ring, and the cyclohexyl group—are all expected to participate in various non-covalent interactions that dictate the crystal packing.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that in the solid state, the molecules would form hydrogen-bonded dimers, a common supramolecular synthon for carboxylic acids.

π-Stacking: The aromatic thiophene rings could engage in π-stacking interactions, where the planes of adjacent rings are arranged in a parallel or offset fashion. The extent and geometry of this stacking would influence the electronic properties of the material.

C-H...X Interactions: The C-H bonds of the cyclohexyl group and the thiophene ring can act as weak hydrogen bond donors, interacting with the oxygen atoms of the carboxylic acid group or the sulfur atom of a neighboring thiophene ring (C-H...O and C-H...S interactions).

Table 2: Expected Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bonding | O-H (Carboxylic Acid) | C=O (Carboxylic Acid) |

| π-Stacking | Thiophene Ring | Thiophene Ring |

| C-H...O Interactions | C-H (Cyclohexyl, Thiophene) | C=O (Carboxylic Acid) |

| C-H...S Interactions | C-H (Cyclohexyl, Thiophene) | S (Thiophene) |

A definitive understanding of the supramolecular assembly of this compound in the solid state awaits the successful determination of its crystal structure.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Investigation of Polymorphism and Crystal Packing Effects

The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is of paramount importance in the fields of materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. While direct crystallographic studies on this compound are not extensively available in the public domain, an understanding of its potential for polymorphism and the nature of its crystal packing can be inferred from the well-documented structures of related thiophene carboxylic acids.

The crystal packing of carboxylic acids is typically dominated by strong hydrogen bonding interactions. Specifically, the carboxylic acid functional group readily forms centrosymmetric dimers through O-H···O hydrogen bonds. This dimerization creates a stable, planar six-membered ring motif which is a recurring feature in the crystal structures of many carboxylic acids. It is highly probable that this compound also adopts this dimeric structure as the fundamental building block of its crystal lattice.

The potential for polymorphism in this compound arises from the possibility of different packing arrangements of the hydrogen-bonded dimers, as well as different conformations of the cyclohexyl group. These variations could lead to the formation of multiple crystalline forms with different lattice energies. The interplay of weaker intermolecular forces, such as C-H···O or π-π stacking interactions involving the thiophene rings, would also contribute to the stability of a particular polymorph.

To illustrate the common crystallographic features of related compounds, the following table presents data for thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, which are known to form hydrogen-bonded dimers.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| Thiophene-2-carboxylic acid | C₅H₄O₂S | Monoclinic | P2₁/c | 5.67 | 5.03 | 19.57 | 98.2 | 4 | iucr.org |

| Thiophene-3-carboxylic acid | C₅H₄O₂S | Monoclinic | P2₁/c | 10.106 | 14.299 | 16.092 | 90 | 8 | researchgate.netnih.gov |

This table is for illustrative purposes to show typical crystallographic data for related compounds.

The investigation into the polymorphism of this compound would involve techniques such as single-crystal X-ray diffraction to determine the precise arrangement of atoms in the crystal lattice of different polymorphs. Powder X-ray diffraction (PXRD) could be used to identify and distinguish between different crystalline forms. Thermal analysis techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be instrumental in identifying phase transitions between polymorphs and determining their relative thermodynamic stabilities.

Theoretical and Computational Investigations of 5 Cyclohexylthiophene 3 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of a molecule, offering insights into its reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry, and its corresponding electronic energy. For 5-Cyclohexylthiophene-3-carboxylic acid, DFT calculations would be employed to find the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The geometry optimization process would likely be performed using a functional such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules, paired with a suitable basis set like 6-31G* or larger to accurately describe the electronic distribution. The process involves iterative calculations that adjust the atomic coordinates until a stationary point on the potential energy surface is located, representing a stable conformation of the molecule. It is anticipated that the thiophene (B33073) ring will be largely planar, though minor deviations may occur due to the steric influence of the bulky cyclohexyl and carboxylic acid substituents.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) is related to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO is likely to be distributed over the carboxylic acid group, which acts as an electron-accepting moiety. The presence of the electron-donating cyclohexyl group at the 5-position would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted thiophene-3-carboxylic acid.

From these orbital energies, various reactivity descriptors can be calculated, such as electron affinity (A = -ELUMO), ionization potential (I = -EHOMO), chemical hardness (η = (I - A) / 2), and chemical potential (μ = -(I + A) / 2). These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.

Table 1: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound (Illustrative Values based on similar compounds)

| Parameter | Symbol | Predicted Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -6.0 | Energy of the highest energy electrons available to participate in a reaction. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -1.0 | Energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | 4.5 to 5.5 | Indicator of chemical stability and reactivity. |

| Ionization Potential | I | 6.0 to 6.5 | Energy required to remove an electron. |

| Electron Affinity | A | 1.0 to 1.5 | Energy released when an electron is added. |

| Chemical Hardness | η | 2.25 to 2.75 | Resistance to change in electron distribution. |

| Chemical Potential | μ | -3.75 to -3.5 | "Escaping tendency" of electrons from a system. |

Note: These are estimated values based on computational studies of similar thiophene derivatives and are for illustrative purposes only. Actual values would require specific DFT calculations for this compound.

The Electrostatic Potential Surface (EPS), also known as the molecular electrostatic potential (MEP) map, is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The EPS is mapped onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential (colored in shades of red) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. Green and yellow regions represent areas with intermediate electrostatic potential.

For this compound, the EPS analysis is expected to show a significant negative potential around the oxygen atoms of the carboxylic acid group, making them likely sites for interaction with electrophiles or for hydrogen bonding. The acidic proton of the carboxylic acid group will exhibit a strong positive potential, highlighting its susceptibility to deprotonation. The thiophene ring is expected to show a region of relatively negative potential, characteristic of an aromatic system, while the cyclohexyl group will likely have a more neutral potential.

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The flexibility of the cyclohexyl and carboxylic acid groups gives rise to multiple possible conformations for this compound. Understanding the relative energies and rotational barriers of these conformers is crucial for a complete picture of the molecule's behavior.

The rotation around the single bonds connecting the cyclohexyl and carboxylic acid groups to the thiophene ring is not entirely free. Steric hindrance and electronic effects create energy barriers to rotation, leading to preferred conformational isomers.

The cyclohexyl group can exist in a stable chair conformation, which can be attached to the thiophene ring in either an equatorial or an axial position. The equatorial conformation is generally more stable due to reduced steric interactions. The rotation around the C-C bond connecting the cyclohexyl ring to the thiophene ring will have a specific rotational barrier that can be calculated using quantum chemical methods.

Similarly, the carboxylic acid group can rotate around the C-C bond connecting it to the thiophene ring. This rotation will influence the extent of conjugation between the carbonyl group and the thiophene π-system. There are typically two planar or near-planar conformations that are energetically favorable. The rotational barrier between these conformers can be determined by performing a relaxed potential energy surface scan, where the dihedral angle is systematically varied and the energy is calculated at each step.

Table 2: Predicted Rotational Barriers for this compound (Illustrative Values based on similar compounds)

| Rotation | Predicted Rotational Barrier (kcal/mol) | Description |

| Cyclohexyl-Thiophene C-C bond | 3 - 5 | Energy required to rotate the cyclohexyl group relative to the thiophene ring. |

| Carboxylic Acid-Thiophene C-C bond | 5 - 8 | Energy required to rotate the carboxylic acid group out of conjugation with the thiophene ring. |

Note: These are estimated values based on computational studies of similar substituted thiophenes and are for illustrative purposes only.

The conformation of the bulky cyclohexyl group can have a subtle but significant impact on the planarity of the thiophene ring. While the thiophene ring has a strong preference for a planar geometry to maintain its aromaticity, significant steric interactions with the cyclohexyl group, particularly in less stable conformations, could induce slight puckering of the ring.

Spectroscopic Property Prediction from First Principles

First principles calculations, rooted in quantum mechanics, provide a powerful avenue for predicting the spectroscopic properties of molecules like this compound. These computational methods allow for the elucidation of spectral features, aiding in structural verification and the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Computational chemistry, particularly through quantum chemical methods, offers a means to predict ¹H and ¹³C NMR chemical shifts, which can be invaluable for confirming or even reassigning molecular structures. dntb.gov.uaresearchgate.net

The prediction of NMR chemical shifts for this compound would typically involve geometry optimization of the molecule using Density Functional Theory (DFT) with a suitable basis set. Subsequent to optimization, the NMR shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

For a molecule with conformational flexibility, such as the cyclohexyl ring in this compound, it is crucial to perform a conformational search to identify low-energy conformers. The final predicted chemical shifts are often a Boltzmann-weighted average of the shifts calculated for each significant conformer. researchgate.net A significant challenge in predicting chemical shifts for this molecule would be the handling of the acidic proton of the carboxylic acid group, as its chemical shift is highly sensitive to solvent, concentration, and pH. dntb.gov.ua

A hypothetical comparison between predicted and experimental chemical shifts for structural verification is presented in Table 1. Discrepancies between the calculated and experimental values can prompt a re-evaluation of the proposed structure or consideration of environmental effects not included in the calculation.

Table 1: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (in ppm) for this compound This table is for illustrative purposes and does not represent actual experimental data.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H (Thiophene C2) | 7.2 - 7.5 | 7.35 |

| H (Thiophene C4) | 7.9 - 8.2 | 8.05 |

| C (Carboxylic Acid) | 165 - 170 | 168.2 |

| C (Thiophene C2) | 125 - 130 | 127.5 |

| C (Thiophene C3) | 135 - 140 | 138.1 |

| C (Thiophene C4) | 128 - 133 | 130.4 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can predict these vibrational frequencies, aiding in the assignment of experimental spectral bands to specific molecular motions.

For this compound, vibrational frequencies would be calculated using DFT. Following a geometry optimization, a frequency calculation is performed, which provides the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and limitations in the theoretical method, improving agreement with experimental data. nih.gov

Key vibrational modes for this molecule would include:

O-H stretch of the carboxylic acid, typically a broad band in the IR spectrum.

C=O stretch of the carboxylic acid, a strong, characteristic band. nih.gov

C-O stretch and O-H bend of the carboxylic acid group.

Thiophene ring C-H and C-C stretching modes.

Cyclohexyl C-H stretching and bending modes.

Table 2 presents a hypothetical assignment of calculated vibrational frequencies to the expected experimental IR bands for this compound.

Table 2: Hypothetical Assignment of Calculated Vibrational Frequencies for this compound This table is for illustrative purposes and does not represent actual experimental data.

| Calculated Frequency (cm⁻¹, scaled) | Assignment | Expected IR Intensity |

|---|---|---|

| ~3000 | O-H stretch (carboxylic acid dimer) | Broad, Strong |

| ~2930, ~2850 | C-H stretch (cyclohexyl) | Strong |

| ~1700 | C=O stretch (carboxylic acid dimer) | Very Strong |

| ~1450 | C-O-H bend (carboxylic acid) | Medium |

| ~1420 | Thiophene ring stretch | Medium-Strong |

Molecular Dynamics Simulations for Dynamic Behavior in Different Phases

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. For this compound, MD simulations can provide insights into its conformational dynamics and intermolecular interactions in various phases (gas, liquid, or solid).

An MD simulation would begin with the selection of a suitable force field, which is a set of parameters that defines the potential energy of the system. The molecule would be placed in a simulation box, which could be in a vacuum for gas-phase simulations or filled with solvent molecules (e.g., water, chloroform) or other molecules of the same type to simulate condensed phases. The system is then allowed to evolve over time by solving Newton's equations of motion.

Analysis of the simulation trajectory can reveal:

Conformational Preferences: The flexibility of the cyclohexyl ring (e.g., chair-boat interconversions) and the orientation of the carboxylic acid group relative to the thiophene ring can be studied.

Intermolecular Interactions: In condensed phases, the formation and dynamics of hydrogen bonds between the carboxylic acid groups (leading to dimerization) can be investigated.

Solvation Structure: In solution, the arrangement of solvent molecules around the solute can be characterized.

Transport Properties: In the liquid phase, properties like the diffusion coefficient can be calculated.

These simulations are crucial for understanding how the molecule behaves in a realistic environment, which is often not captured by static quantum mechanical calculations.

Theoretical Basis for Reactivity, Regioselectivity, and Mechanistic Insights

The reactivity and regioselectivity of this compound are governed by the electronic properties of the substituted thiophene ring. Thiophene itself is an electron-rich aromatic system prone to electrophilic substitution, preferentially at the 2- and 5-positions due to the superior stabilization of the intermediate cation. stackexchange.com

In this compound, the substituents modulate this inherent reactivity:

The carboxylic acid group at the 3-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack.

The cyclohexyl group at the 5-position is a weakly electron-donating group through an inductive effect, which activates the ring.

Computational methods can provide a quantitative understanding of these effects. DFT calculations can be used to determine various reactivity descriptors:

Molecular Electrostatic Potential (MEP): The MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the carboxylic acid would be the most electron-rich sites, while the hydrogen of the hydroxyl group would be electron-poor. The thiophene ring would show regions of negative potential, indicating its susceptibility to electrophilic attack. nih.gov

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy and location of the HOMO indicate the ability to donate electrons and the likely site of electrophilic attack. The LUMO's energy and location suggest the ability to accept electrons and the likely site of nucleophilic attack. dntb.gov.ua For electrophilic substitution on the thiophene ring, the position with the highest HOMO coefficient (likely the C2 position) would be the most reactive.

Calculation of Reaction Intermediates: The stability of potential intermediates (e.g., sigma complexes in electrophilic substitution) can be calculated to predict the most favorable reaction pathway and thus the regioselectivity.

These theoretical insights are fundamental for predicting the outcome of chemical reactions and for designing new synthetic routes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Properties and Non-Biological Activities

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com For this compound, a QSPR model could be developed to predict various chemical properties and non-biological activities.

The development of a QSPR model involves several steps:

Data Set Collection: A series of thiophene derivatives with known experimental values for a specific property (e.g., pKa, solubility, melting point) would be compiled.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be constitutional, topological, geometrical, or quantum-chemical descriptors.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is derived that links the descriptors to the property of interest. nih.govresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

For instance, a QSPR model could be developed to predict the acidity (pKa) of a series of substituted thiophene-3-carboxylic acids. mrupp.info Descriptors such as the charge on the acidic hydrogen, the energy of the LUMO, and electrostatic parameters could be correlated with the experimental pKa values. Such a model would allow for the rapid estimation of the pKa of new, unsynthesized derivatives of this compound, guiding the design of molecules with desired acidic properties.

Table of Compound Names

| Compound Name |

|---|

| This compound |

Reactivity Profiles and Functional Group Transformations of 5 Cyclohexylthiophene 3 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that undergoes a variety of well-established reactions. These transformations primarily involve the carbonyl carbon and the acidic proton, leading to a range of important derivatives.

Nucleophilic Acyl Substitution Reactions: Esterification, Amidation, and Acid Halide Formation

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids, proceeding through the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. openstax.org This pathway allows for the conversion of the carboxylic acid into esters, amides, and acid halides, which are themselves valuable synthetic intermediates. openstax.orglibretexts.org

Esterification: The conversion of 5-Cyclohexylthiophene-3-carboxylic acid to its corresponding esters can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comyoutube.com This is an equilibrium-driven process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed. youtube.comyoutube.com Alternatively, esterification can be performed under milder, non-acidic conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), which is particularly effective for sterically hindered substrates. orgsyn.orgorganic-chemistry.org

Amidation: The direct reaction of a carboxylic acid with an amine is generally unfavorable as it results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. libretexts.org To facilitate amide formation, the carboxylic acid must first be "activated." A common laboratory method involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC), which transforms the hydroxyl group into a better leaving group, allowing the amine to attack the carbonyl carbon. libretexts.orgpressbooks.pub Heating the ammonium carboxylate salt at high temperatures (above 100°C) can also drive off water and form the amide, though this method is less common due to the harsh conditions required. libretexts.org

Acid Halide Formation: Acid halides, particularly acid chlorides, are highly reactive carboxylic acid derivatives that serve as precursors to other derivatives like esters and amides. libretexts.orglibretexts.org this compound can be converted into the corresponding acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus(V) chloride (PCl₅). libretexts.orgchemguide.co.uk The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. youtube.com Similarly, reaction with phosphorus tribromide (PBr₃) would yield the acid bromide. libretexts.org

| Transformation | Typical Reagents | Product |

|---|---|---|

| Esterification | Alcohol (R'-OH), H⁺ catalyst (e.g., H₂SO₄) | 5-Cyclohexylthiophene-3-carboxylate ester |

| Esterification | Alcohol (R'-OH), DCC, DMAP | 5-Cyclohexylthiophene-3-carboxylate ester |

| Amidation | Amine (R'R''NH), DCC | 5-Cyclohexylthiophene-3-carboxamide |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | 5-Cyclohexylthiophene-3-carbonyl chloride |

| Acid Bromide Formation | Phosphorus tribromide (PBr₃) | 5-Cyclohexylthiophene-3-carbonyl bromide |

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group can be reduced to yield either primary alcohols or aldehydes, depending on the reducing agent and reaction conditions.

The full reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent. chemguide.co.uk Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting this compound into (5-cyclohexylthiophen-3-yl)methanol. idc-online.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org The reduction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore immediately reduced further to the alcohol, making isolation of the aldehyde difficult via this method. libretexts.org

Selective reduction to the aldehyde is more complex and cannot typically be achieved in a single step from the carboxylic acid using standard hydride reagents. researchgate.netresearchgate.net A common strategy involves a two-step process: first, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride. The resulting acid chloride can then be reduced to the aldehyde using a less reactive, sterically hindered hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). idc-online.comlibretexts.org This reagent is selective for the reduction of acid chlorides to aldehydes, preventing over-reduction to the primary alcohol. libretexts.org

| Product | Reagent(s) | Notes |

|---|---|---|

| Primary Alcohol | 1. LiAlH₄, dry ether/THF 2. H₃O⁺ workup | Complete reduction. NaBH₄ is ineffective. |

| Aldehyde | 1. SOCl₂ (to form acid chloride) 2. LiAlH(Ot-Bu)₃ | Two-step process via the acid chloride to prevent over-reduction. |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a reaction that typically requires significant energy input or specific structural features in the molecule. Aromatic carboxylic acids are generally stable, and their decarboxylation often requires high temperatures or the use of metal catalysts, such as copper. nih.gov The reaction proceeds via the protonation of the aromatic ring and subsequent loss of CO₂. The stability of the resulting carbanion intermediate is a key factor; decarboxylation is facilitated by the presence of electron-withdrawing groups that can stabilize this intermediate. organic-chemistry.org In the absence of such activating groups on the thiophene (B33073) ring of this compound, forcing conditions would likely be necessary to achieve decarboxylation. nih.gov

Reactions of the Thiophene Ring

The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. Its reactivity is influenced by the substituents attached to it.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration, Acylation)

Electrophilic aromatic substitution (EAS) is the hallmark reaction of aromatic systems, involving the replacement of a hydrogen atom on the ring with an electrophile. wikipedia.org The reaction proceeds through a two-step mechanism: initial attack by the aromatic ring on the electrophile to form a carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

In this compound, the thiophene ring has two substituents that influence the position of further substitution:

Carboxylic Acid (-COOH) at C3: This is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (C5).

Cyclohexyl Group at C5: This is an alkyl group, which is weakly electron-donating through induction and hyperconjugation. It is an activating group that directs incoming electrophiles to the ortho and para positions (C4, as C6 is part of the ring).

The available positions for substitution on the thiophene ring are C2 and C4. The directing effects of the existing substituents are as follows:

Attack at C2: This position is ortho to the deactivating -COOH group and is not directly influenced by the C5-cyclohexyl group in a simple ortho/para sense. However, the C2 position in thiophene is inherently the most reactive site due to stabilization of the intermediate by the adjacent sulfur atom.

Attack at C4: This position is ortho to the activating cyclohexyl group and ortho to the deactivating carboxylic acid group.

The outcome of an EAS reaction will be determined by the balance of these electronic effects, as well as steric hindrance from the bulky cyclohexyl group, which may disfavor attack at the adjacent C4 position. Often, the inherent reactivity of the C2 position of the thiophene ring will dominate, provided it is not sterically blocked.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Br, Cl) using reagents like Br₂ in acetic acid or N-bromosuccinimide (NBS).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Acylation (Friedel-Crafts): Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com

| Reaction | Reagents | Potential Product(s) |

|---|---|---|

| Bromination | Br₂, Acetic Acid or NBS | Bromo-5-cyclohexylthiophene-3-carboxylic acid |

| Nitration | HNO₃, H₂SO₄ | 5-Cyclohexyl-nitro-thiophene-3-carboxylic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-5-cyclohexylthiophene-3-carboxylic acid |

Nucleophilic Aromatic Substitution Reactions (if applicable)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr is generally difficult on electron-rich rings like thiophene. libretexts.org This reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). libretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org

Given that this compound lacks strong electron-withdrawing activators and a suitable leaving group, it is not expected to undergo SNAr reactions under standard conditions. Such transformations would likely require extremely harsh conditions or alternative mechanistic pathways, such as those involving benzyne-like intermediates or concerted mechanisms, which are beyond the scope of typical SNAr reactivity. nih.gov Therefore, this class of reactions is generally considered not applicable to this specific substrate.

Metalation and Lithiation at Unsubstituted Positions for Further Derivatization

The thiophene ring of this compound possesses two unsubstituted positions, C2 and C4, which are prime targets for metalation and subsequent derivatization. The primary mechanism governing the regioselectivity of this process is directed ortho-metalation (DoM), where the carboxylic acid group at C3 directs the deprotonation to the adjacent C4 position. baranlab.org

The process typically involves the use of strong organolithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The carboxylic acid is first deprotonated to form a lithium carboxylate, which then coordinates the lithium amide base, facilitating the removal of the C4 proton. This results in the formation of a dilithiated intermediate.

The bulky cyclohexyl group at the C5 position exerts a significant steric influence on this reaction. While the electronic directing effect of the carboxylate group strongly favors lithiation at C4, the steric hindrance from the adjacent cyclohexyl ring can impede the approach of the bulky base. This may necessitate the use of less sterically demanding bases or more forcing reaction conditions to achieve efficient lithiation at the C4 position. Lithiation at the C2 position is generally less favored due to the weaker directing effect from the C3-carboxylate and the steric hindrance from the C5-cyclohexyl group.

Once the lithiated species is formed, it can be quenched with a variety of electrophiles to introduce new functional groups at the C4 position. This provides a versatile route to a range of 4-substituted-5-cyclohexylthiophene-3-carboxylic acid derivatives.

Table 1: Potential Electrophiles for Derivatization of Lithiated this compound

| Electrophile | Resulting Functional Group at C4 |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Alkyl halides (R-X) | Alkyl group |

| Aldehydes/Ketones (RCHO/RCOR') | Hydroxyalkyl/Hydroxy-dialkyl-methyl group |

| N,N-Dimethylformamide (DMF) | Formyl group |

| Iodine (I₂) | Iodo group |

| Chlorotrimethylsilane ((CH₃)₃SiCl) | Trimethylsilyl group |

Transformations Involving the Cyclohexyl Substituent

Functionalization of the Cyclohexyl Ring (e.g., oxidation, substitution)

The cyclohexyl substituent of this compound offers another avenue for synthetic modification. The C-H bonds of the cyclohexyl ring, particularly those at the C1' position (benzylic-like), are susceptible to functionalization through various oxidative and substitution reactions.